- Singlet Oxygen Generation from a Water-Soluble Hypervalent Iodine(V) Reagent AIBX and H2O2: An Access to ArtemisininJournal of Organic Chemistry, 2022, 87(6), 3885-3894,
Cas no 89459-38-1 (2-Iodo-4-nitrobenzoic acid)

2-Iodo-4-nitrobenzoic acid structure
商品名:2-Iodo-4-nitrobenzoic acid
2-Iodo-4-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Iodo-4-nitrobenzoic acid
- Benzoic acid, 2-iodo-4-nitro-
- 2-iodo-4-nitro-benzoic acid
- SQICTGFCQITYDT-UHFFFAOYSA-N
- STL450358
- NE11741
- 2-Iodo-4-nitrobenzoic acid, AldrichCPR
- AK136174
- Z993967168
- 2-Iodo-4-nitrobenzoic acid (ACI)
- BP-20280
- EN300-63944
- MFCD00956495
- SY045928
- BS-13865
- 2-Iodo-4-nitrobenzoicacid
- AKOS011761874
- SCHEMBL1024380
- Z991517184
- DTXSID30332583
- DB-182291
- F14659
- CS-0041123
- 89459-38-1
- C7H4INO4
-
- MDL: MFCD00956495
- インチ: 1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
- InChIKey: SQICTGFCQITYDT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(I)=CC([N+](=O)[O-])=CC=1)O
計算された属性
- せいみつぶんしりょう: 292.919
- どういたいしつりょう: 292.919
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 83.1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 2.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 402.8±35.0 °C at 760 mmHg
- フラッシュポイント: 197.4±25.9 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-Iodo-4-nitrobenzoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Iodo-4-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR597-5g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 5g |
1779.0CNY | 2021-07-13 | |
Alichem | A013033430-5g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 5g |
$389.66 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I22190-5g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 5g |
¥529.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111763-250mg |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 250mg |
¥47.00 | 2024-04-26 | |
Ambeed | A169440-250mg |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 250mg |
$7.0 | 2024-04-16 | |
TRC | I715625-500mg |
2-Iodo-4-nitrobenzoic Acid |
89459-38-1 | 500mg |
$ 160.00 | 2022-06-04 | ||
Chemenu | CM155361-5g |
2-iodo-4-nitrobenzoic acid |
89459-38-1 | 95+% | 5g |
$383 | 2021-06-17 | |
Apollo Scientific | OR322775-1g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 95% | 1g |
£21.00 | 2025-02-19 | |
Alichem | A013033430-10g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 10g |
$598.82 | 2023-08-31 | |
TRC | I715625-100mg |
2-Iodo-4-nitrobenzoic Acid |
89459-38-1 | 100mg |
$ 65.00 | 2022-06-04 |
2-Iodo-4-nitrobenzoic acid 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Sulfuric acid , Potassium iodide Solvents: Water ; 6 h, 0 - 60 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ; 3 min
1.2 Reagents: Sodium nitrite ; 15 min
1.3 Reagents: Potassium iodide
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium nitrite ; 15 min
1.3 Reagents: Potassium iodide
1.4 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Direct Intramolecular Aminoboration of AllenesOrganic Letters, 2020, 22(13), 5090-5093,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, 0 °C; 0 °C → 60 °C; 2 h, 60 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, 0 °C; 0 °C → 60 °C; 2 h, 60 °C
リファレンス
- Design, Synthesis, Structure, and Dehydrogenation Reactivity of a Water-Soluble o-Iodoxybenzoic Acid Derivative Bearing a Trimethylammonium GroupOrganic Letters, 2011, 13(24), 6488-6491,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium iodide Solvents: Acetic acid , Water
リファレンス
- Synthesis of 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acidCollection of Czechoslovak Chemical Communications, 1989, 54(4), 1012-18,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Urea ; 0 °C
1.3 Reagents: Sodium iodide Solvents: Water ; 0 °C; 1 h, rt
1.2 Reagents: Urea ; 0 °C
1.3 Reagents: Sodium iodide Solvents: Water ; 0 °C; 1 h, rt
リファレンス
- Discovery of a novel series of guanidinebenzoates as gut-restricted enteropeptidase and trypsin dual inhibitors for the treatment of metabolic syndromeBioorganic & Medicinal Chemistry Letters, 2021, 40,,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 s
1.2 Reagents: Silver acetate , Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ; 18 h, 23 °C
1.2 Reagents: Silver acetate , Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ; 18 h, 23 °C
リファレンス
- IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H BondsChemistry - A European Journal, 2020, 26(45), 10185-10190,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Urea , Sodium nitrite , Sulfuric acid , Sodium iodide Solvents: Water
リファレンス
- Design and SAR of selective T-type calcium channel antagonists containing a biaryl sulfonamide coreBioorganic & Medicinal Chemistry Letters, 2008, 18(2), 474-478,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
リファレンス
- Convenient large scale preparation of 5-methyl- and 4-nitro-2-iodosobenzoic and of 4-nitro-2-iodoxybenzoic acidsOrganic Preparations and Procedures International, 1989, 21(2), 157-62,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Urea
1.4 Reagents: Sodium iodide Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Urea
1.4 Reagents: Sodium iodide Solvents: Water
リファレンス
- Design, Synthesis, and Pharmacological Characterization of 4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a High-Affinity Nonsteroidal Androgen Receptor LigandJournal of Medicinal Chemistry, 2000, 43(17), 3344-3347,
2-Iodo-4-nitrobenzoic acid Raw materials
2-Iodo-4-nitrobenzoic acid Preparation Products
2-Iodo-4-nitrobenzoic acid 関連文献
-
1. NotesEdith Stephen,Henry Stephen,P. S. Mayuranathan,A. G. Sharpe,D. B. Wakefield,K. F. Jennings,F. B. Deans,C. Eaborn,R. M. Acheson,D. H. Marrian J. Chem. Soc. 1957 492
-
4. 681. The structure of o-iodosobenzoic acid and of certain derivativesG. P. Baker,Frederick G. Mann,N. Sheppard,A. J. Tetlow J. Chem. Soc. 1965 3721
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推奨される供給者
Amadis Chemical Company Limited
(CAS:89459-38-1)2-Iodo-4-nitrobenzoic acid

清らかである:99%
はかる:25g
価格 ($):512.0
atkchemica
(CAS:89459-38-1)2-Iodo-4-nitrobenzoic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ